molecular formula C7H8O3 B1586410 4,5-Dimethyl-2-furoic acid CAS No. 89639-83-8

4,5-Dimethyl-2-furoic acid

Cat. No.: B1586410
CAS No.: 89639-83-8
M. Wt: 140.14 g/mol
InChI Key: BNVXYXRSJIWWDX-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-furoic acid is an organic compound belonging to the furan family It is characterized by a furan ring substituted with two methyl groups at the 4 and 5 positions and a carboxylic acid group at the 2 position

Mechanism of Action

Target of Action

Furanic compounds, which include 4,5-dimethyl-2-furoic acid, are known for their reactivity . They are identified among the molecules with the greatest applications in the synthesis of new fuels and polymer precursors .

Mode of Action

Furanic compounds, including this compound, are known to undergo various chemical transformations . For instance, the oxidation of furfural, a related furanic compound, gives the corresponding 2-furoic acid, which can be transformed into dicarboxylic acids and unsubstituted compounds .

Biochemical Pathways

It is known that furanic compounds, including this compound, are involved in various biological processes . For instance, furfural degradation proceeds via 2-furoic acid, which is metabolized to the primary intermediate 2-oxoglutarate .

Pharmacokinetics

It is known that this compound is a colorless crystalline substance, readily soluble in alcohol and ether, but sparingly soluble in cold water . This solubility profile may influence its bioavailability.

Result of Action

Furanic compounds, including this compound, are known for their reactivity and potential applications in the synthesis of new fuels and polymer precursors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in different solvents may affect its distribution and availability in various environments . Moreover, the compound’s stability could be influenced by factors such as temperature, pH, and presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dimethyl-2-furoic acid can be synthesized through several methods. One common approach involves the oxidation of 4,5-dimethyl-2-furaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the reduction of methyl 4,5-dimethyl-2-furoate using zinc dust in acetic acid, followed by hydrolysis to yield the desired acid .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of 4,5-dimethyl-2-furaldehyde. This process is carried out under controlled conditions to ensure high yield and purity of the product. The use of environmentally friendly oxidizing agents and solvents is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-2-furoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound’s unique combination of a furan ring with methyl and carboxylic acid substituents makes it a versatile compound in organic synthesis and materials science. Its ability to undergo various chemical reactions and its potential biological activities further enhance its significance in research and industry .

Properties

IUPAC Name

4,5-dimethylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-4-3-6(7(8)9)10-5(4)2/h3H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVXYXRSJIWWDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379275
Record name 4,5-Dimethyl-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89639-83-8
Record name 4,5-Dimethyl-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dimethylfuran-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 4,5-Dimethyl-2-furoic acid?

A1: this compound is an organic compound belonging to the furan carboxylic acid family. It has been investigated as a potential chemical building block. [, , ]

Q2: Where can I find information about the synthesis of this compound?

A2: Several publications describe the synthesis of this compound. You can find a detailed procedure in the paper titled "Convenient Synthesis of this compound." []

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